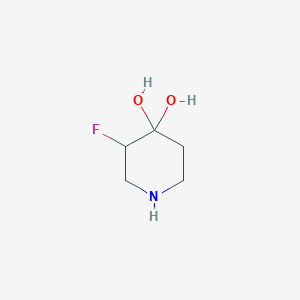

4,4-Piperidinediol, 3-fluoro-

CAS No.:

Cat. No.: VC20671157

Molecular Formula: C5H10FNO2

Molecular Weight: 135.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10FNO2 |

|---|---|

| Molecular Weight | 135.14 g/mol |

| IUPAC Name | 3-fluoropiperidine-4,4-diol |

| Standard InChI | InChI=1S/C5H10FNO2/c6-4-3-7-2-1-5(4,8)9/h4,7-9H,1-3H2 |

| Standard InChI Key | YWKONWACMQRWMB-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC(C1(O)O)F |

Introduction

Structural and Chemical Characteristics

Core Scaffold and Functionalization

The piperidine ring is a six-membered saturated heterocycle with one nitrogen atom. In 3-fluoro-4,4-piperidinediol, the 3-position is substituted with fluorine, while two hydroxyl groups occupy the 4-position (Figure 1). This configuration introduces significant polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Table 1: Molecular and Computational Data

The fluorine atom’s electronegativity (3.98 Pauling) induces electron-withdrawing effects, potentially stabilizing adjacent charges or directing regioselective reactions .

Synthetic Methodologies

Fluorination of Piperidinones

A common route to fluorinated piperidines involves the fluorination of ketone precursors. For example, 3-fluoropiperidin-4-one hydrochloride (CAS 1070896-59-1) is synthesized via halogen exchange or electrochemical fluorination . Hydrogenation of such intermediates could yield the diol via dihydroxylation :

This method mirrors the hydrolysis of geminal diols and acetals to carbonyl compounds .

Reductive Amination

4-Piperidone derivatives (e.g., 4-piperidone hydrate hydrochloride, CAS 40064-34-4) serve as starting materials for diol synthesis . Fluorination at the 3-position could be achieved via electrophilic fluorination agents like Selectfluor® :

Physicochemical Properties

Table 2: Comparative Solubility Data

| Compound | Solubility in Water (mg/mL) | Source |

|---|---|---|

| 4,4-Piperidinediol HCl | 82.5 (25°C) | CymitQuimica |

| 3-Fluoropiperidin-4-one HCl | 45.2 (25°C) | PubChem |

Stability studies on related compounds suggest susceptibility to oxidation at the hydroxyl groups, necessitating inert storage conditions .

Pharmacological Relevance

Opioid Receptor Modulation

Fluorinated piperidines are pivotal in opioid agonist design. For instance, fentanyl derivatives exploit fluorination to enhance blood-brain barrier penetration . While 3-fluoro-4,4-piperidinediol itself is not directly cited in opioid studies, its structure aligns with intermediates used in synthesizing μ-opioid receptor ligands .

| Hazard Type | Precautionary Measures | Source |

|---|---|---|

| Skin contact | Nitrile gloves, lab coat | PubChem |

| Inhalation | Fume hood, N95 respirator | PubChem |

| Disposal | Incineration at >1000°C | CymitQuimica |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s scaffold is valuable for constructing bioactive molecules. For example, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 211108-50-8) is a protected precursor in anticancer drug synthesis .

Material Science

Hydroxyl and fluorine groups enable participation in polymer cross-linking, as seen in fluorinated polyamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume